molecular formula C10H13FN2O5 B1669172 Clevudine CAS No. 163252-36-6

Clevudine

Cat. No.: B1669172
CAS No.: 163252-36-6
M. Wt: 260.22 g/mol
InChI Key: GBBJCSTXCAQSSJ-PQLACBALSA-N
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Description

Clevudine is an antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infections. It is a nucleoside analogue that inhibits the replication of HBV by interfering with the viral DNA polymerase. This compound has been approved for use in South Korea and the Philippines and is marketed under the trade names Levovir and Revovir .

Mechanism of Action

Target of Action

Clevudine, also known as L-FMAU, is a nucleoside analogue . The primary targets of this compound are three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . These enzymes play a crucial role in the replication of the Hepatitis B Virus (HBV) .

Mode of Action

This compound interacts with its targets by acting as a substrate for these enzymes . It interferes with HBV viral cell replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition of the viral polymerase activity suppresses HBV replication .

Biochemical Pathways

The affected biochemical pathway is the replication pathway of HBV. By inhibiting the activity of viral DNA polymerase and reverse transcriptase, this compound prevents the replication of HBV, thereby reducing the viral load in the body .

Pharmacokinetics

It is known that this compound is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of HBV replication, leading to a decrease in the viral load . On a cellular level, this compound’s action results in the reduction of HBV-infected cells. High-dose treatment with this compound can induce mitochondrial defects associated with mitochondrial dna (mtdna) depletion and impair glucose-stimulated insulin secretion in insulin-releasing cells .

Safety and Hazards

Clevudine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

Clevudine interacts with various biomolecules in its role as a nucleoside analog. The nature of these interactions involves the incorporation of this compound into the viral DNA, thereby inhibiting the action of DNA polymerases, which are crucial enzymes for DNA replication .

Cellular Effects

This compound has significant effects on various types of cells, particularly hepatocytes, which are the primary sites of HBV replication. In primary human hepatocytes, this compound is efficiently phosphorylated to its active form . In addition, high-dose this compound impairs mitochondrial function and glucose-stimulated insulin secretion in a rat clonal β-cell line, INS-1E .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. As a nucleoside analog, it is believed to exert its effects at the molecular level by being incorporated into the viral DNA during replication. This incorporation results in premature termination of DNA synthesis, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, in primary human hepatocytes, the conversion of this compound to its active form was found to be time-dependent . Moreover, high-dose this compound was found to impair mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells .

Metabolic Pathways

The metabolic pathways of this compound involve its phosphorylation to the active triphosphate form in primary human hepatocytes

Preparation Methods

Synthetic Routes and Reaction Conditions

Clevudine can be synthesized starting from 2-deoxy-2-fluoro-D-galactopyranose. The key steps in the synthesis involve iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . Another method involves dissolving a compound of formula II in an organic solvent, adding 40% hydrobromic acid and tetrabutyl ammonium fluoride under ice bath conditions, followed by the addition of triethylamine trihydrofluoride .

Industrial Production Methods

The industrial production of this compound involves a green synthesis process that includes the use of organic solvents and specific reagents under controlled conditions. This method aims to achieve high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Clevudine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrobromic acid, tetrabutyl ammonium fluoride, and triethylamine trihydrofluoride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound include various intermediates that are further processed to obtain the final antiviral compound. These intermediates are crucial for the synthesis and purification of this compound .

Scientific Research Applications

Clevudine has several scientific research applications, including:

Comparison with Similar Compounds

Clevudine is similar to other nucleoside analogues such as lamivudine, telbivudine, and adefovir. it has a unique fluoride group at the 2’ position on the furanose moiety, which distinguishes it from other compounds . This structural difference contributes to its potent antiviral activity and favorable resistance profile .

List of Similar Compounds

  • Lamivudine
  • Telbivudine
  • Adefovir
  • Entecavir
  • Tenofovir

This compound’s unique structure and mechanism of action make it a valuable antiviral agent for the treatment of chronic hepatitis B infections.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Clevudine involves the condensation of 2-cyano-1,3-oxathiolane with guanidine to form the desired product.", "Starting Materials": [ "2-cyano-1,3-oxathiolane", "Guanidine" ], "Reaction": [ "2-cyano-1,3-oxathiolane is reacted with guanidine in the presence of a base such as potassium carbonate or sodium hydroxide.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting product is isolated by filtration and washed with a suitable solvent such as methanol or ethanol.", "The crude product is then purified by recrystallization from a suitable solvent to obtain pure Clevudine." ] }

CAS No.

163252-36-6

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1

InChI Key

GBBJCSTXCAQSSJ-PQLACBALSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Appearance

Solid powder

163252-36-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine
1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine
1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil
2'-deoxy-2'-fluoroarabinofuranosylthymine
2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil
2'-fluoro-5-methyl-1-beta-arabinosyluracil
2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil
2'-fluoro-5-methylarabinosyluracil
2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled
2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
5-methyl-2'-fluoroarauracil
Clevudine
D-FMAU
FMAU
L-FMAU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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